

2-Fluoro-4-morpholin-4-ylbenzaldehyde chemical properties.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-morpholin-4-ylbenzaldehyde

Cat. No.: B112771

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An In-depth Technical Guide on **2-Fluoro-4-morpholin-4-ylbenzaldehyde**

Introduction

2-Fluoro-4-morpholin-4-ylbenzaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and key technical data. The molecule incorporates a benzaldehyde core, a fluorine substituent, and a morpholine moiety. The morpholine ring is a common scaffold in biologically active compounds, often added to improve pharmacokinetic properties like water solubility and metabolic stability.[2] The fluorine atom can modulate the compound's electronic properties, lipophilicity, and metabolic fate, making it a valuable building block for drug development professionals.[1][2]

Chemical and Physical Properties

2-Fluoro-4-morpholin-4-ylbenzaldehyde is a solid at room temperature.[3][4] Its core structure consists of a benzaldehyde ring substituted with a fluorine atom at the 2-position and a morpholine ring at the 4-position.

Core Identifiers and Properties

The fundamental properties of the compound are summarized in the table below.

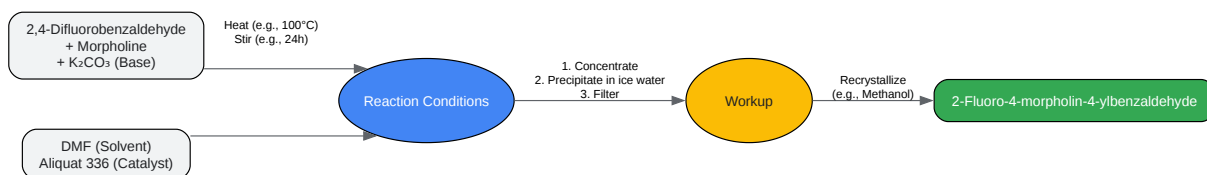
Property	Value	Source
CAS Number	554448-63-4	[3][5]
Molecular Formula	C ₁₁ H ₁₂ FNO ₂	[3][4][5]
Molecular Weight	209.22 g/mol	[3][4][5]
Physical Form	Solid	[3][4]
Predicted Boiling Point	375.6 ± 42.0 °C	[3]
Predicted Density	1.240 g/cm ³	[3][5]
InChI Key	UEKCASSBRLOEDR- UHFFFAOYSA-N	[4]
Canonical SMILES	Fc1cc(ccc1C=O)N2CCOCC2	[4]

Synthesis Protocol

A plausible and efficient method for the synthesis of **2-Fluoro-4-morpholin-4-ylbenzaldehyde** is via nucleophilic aromatic substitution of a difluorinated precursor. The following protocol is based on a well-established procedure for the synthesis of analogous morpholinobenzaldehydes.[6]

Reaction Scheme

The logical workflow for the synthesis is outlined below.



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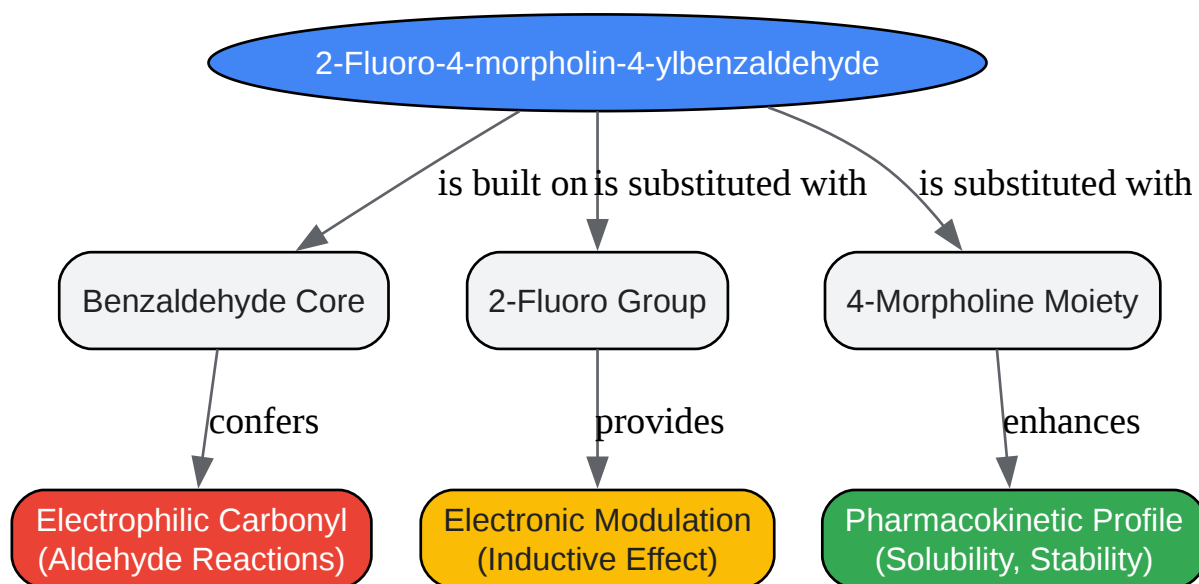
Caption: Synthetic workflow for **2-Fluoro-4-morpholin-4-ylbenzaldehyde**.

Experimental Procedure

- **Reaction Setup:** In a dry reaction flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).[6] Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.[6]
- **Reaction Execution:** Stir the mixture at an elevated temperature (e.g., 100°C) for approximately 24 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Isolation:** After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.[6]
- **Precipitation:** Slowly pour the concentrated residue into ice water and let it stand, ideally overnight, to allow the product to precipitate.[6]
- **Purification:** Collect the precipitated solid by filtration, wash it with water, and then recrystallize from a suitable solvent like methanol to yield the purified **2-Fluoro-4-morpholin-4-ylbenzaldehyde**. [6]

Spectroscopic and Reactivity Profile

The structural features of the molecule give rise to a characteristic spectroscopic signature. The logical relationship between the molecule's components and its properties is illustrated below.



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Caption: Structural components and their influence on chemical properties.

Expected Spectroscopic Data

- ^1H NMR: The spectrum is expected to show distinct signals for the aldehyde proton (singlet, $\sim 9.8\text{-}10.0$ ppm), aromatic protons (doublets and multiplets, $\sim 6.5\text{-}7.8$ ppm, showing coupling with the fluorine atom), and two triplets for the morpholine ring protons (~ 3.3 and ~ 3.8 ppm).
- ^{13}C NMR: Characteristic signals would include the aldehyde carbonyl carbon (~ 190 ppm), aromatic carbons (with observable C-F coupling constants), and the carbons of the morpholine ring.
- IR Spectroscopy: Key absorption bands are anticipated for the aldehyde C=O stretch (around $1680\text{-}1700\text{ cm}^{-1}$), the aromatic C=C stretching, the C-F bond, and the C-N bond of the morpholine ring.
- Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M^+) corresponding to the molecular weight of 209.22.

Safety, Handling, and Storage

Hazard Identification

While specific toxicological data for this compound is limited, related benzaldehydes and fluorinated compounds require careful handling.[7][8] General GHS classifications for similar aldehydes include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[9]

Handling and PPE

- Ventilation: Use only in a well-ventilated area, such as a fume hood.[10][11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[10][12]
- Hygiene: Wash hands and any exposed skin thoroughly after handling.[11]

Storage

- Conditions: Store in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon).[3][11] The recommended storage temperature is between 2-8°C.[3]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][11]
- Container: Keep the container tightly closed.[10][11]

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- To cite this document: BenchChem. [2-Fluoro-4-morpholin-4-ylbenzaldehyde chemical properties.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112771#2-fluoro-4-morpholin-4-ylbenzaldehyde-chemical-properties]

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